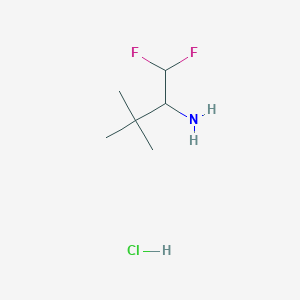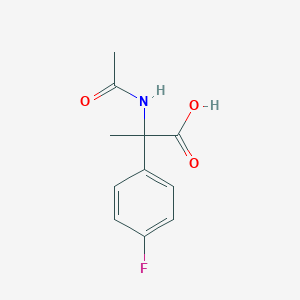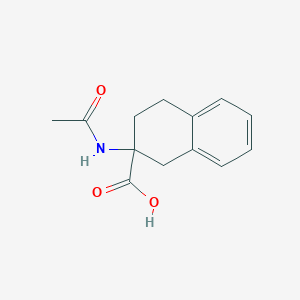
3-amino-2-hydroxy-N-methoxyheptanamide, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid is a compound that has garnered interest in various fields of research and industry. This compound is known for its unique chemical structure and properties, which make it valuable for a range of applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid typically involves multiple steps. One common method includes the reaction of 3-amino-2-hydroxyheptanoic acid with methoxyamine under controlled conditions to form the N-methoxy derivative. This intermediate is then treated with trifluoroacetic acid to yield the final product. The reaction conditions often involve specific temperatures, pH levels, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-amino-2-hydroxyheptanoic acid
- N-methoxyheptanamide
- Trifluoroacetic acid derivatives
Uniqueness
3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications that similar compounds may not be suitable for.
Eigenschaften
Molekularformel |
C10H19F3N2O5 |
|---|---|
Molekulargewicht |
304.26 g/mol |
IUPAC-Name |
3-amino-2-hydroxy-N-methoxyheptanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H18N2O3.C2HF3O2/c1-3-4-5-6(9)7(11)8(12)10-13-2;3-2(4,5)1(6)7/h6-7,11H,3-5,9H2,1-2H3,(H,10,12);(H,6,7) |
InChI-Schlüssel |
WNMSOVXVYBCPCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(C(=O)NOC)O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


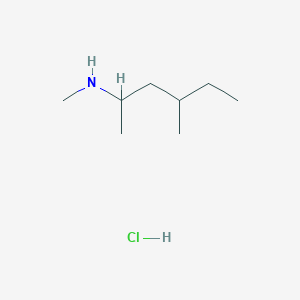
![4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1'-cyclopropane] hydrochloride](/img/structure/B13505612.png)
![potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide](/img/structure/B13505616.png)
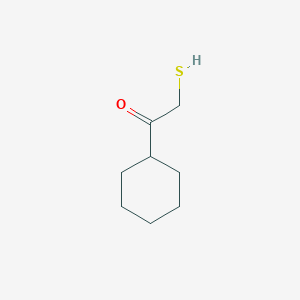
![Tert-butyl 3-[(3-bromophenyl)amino]propanoate](/img/structure/B13505628.png)
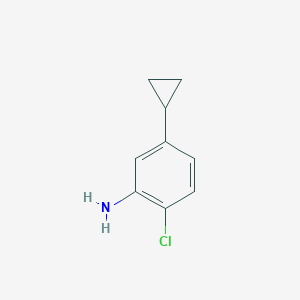
![Benzyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13505633.png)

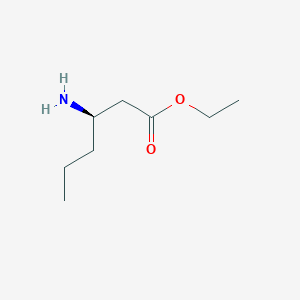

![Bicyclo[2.2.0]hexan-1-amine](/img/structure/B13505655.png)
